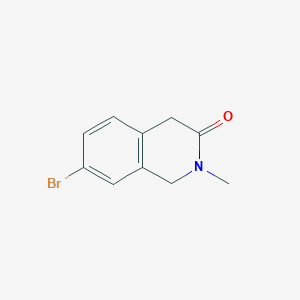

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Description

Structural Characterization and Molecular Analysis

Crystallographic Features and Conformational Isomerism

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one exhibits a bicyclic structure with a partially saturated isoquinoline core. The bromine substituent at position 7 and methyl group at position 2 introduce steric and electronic effects that influence its crystallographic behavior. While direct X-ray crystallographic data for this compound are not explicitly reported in the provided sources, insights can be drawn from analogous isoquinoline derivatives. For instance, tetrahydroisoquinoline alkaloids such as calycotomine exhibit defined bond angles and dihedral angles in their crystal structures, with saturated N-containing rings adopting chair-like conformations.

In related brominated isoquinolines (e.g., 6-bromoisoquinolin-1(2H)-one), crystallographic studies reveal planar aromatic rings with C–Br bond lengths typically ranging between 1.85–1.90 Å, depending on electronic environment. The dihydroisoquinolinone core’s carbonyl group (C=O) likely participates in hydrogen bonding or dipole interactions, stabilizing specific conformations.

Conformational Isomerism

The partially saturated ring system may adopt multiple conformations. In tetrahydroisoquinoline derivatives, boat and half-chair conformations are prevalent, influenced by substituent positions. For this compound, the methyl group at C2 and bromine at C7 may induce steric strain, favoring a boat conformation to minimize repulsion. Computational studies on similar systems suggest that substituents at C2 and C7 can shift equilibrium between conformers, impacting reactivity.

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT studies using B3LYP/6-311++G(2d,p) basis sets provide critical insights into the electronic properties of this compound. Key parameters include:

HOMO-LUMO Gap :

- The highest occupied molecular orbital (HOMO) is likely localized on the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl group. This distribution aligns with the electron-withdrawing nature of the carbonyl and the electron-donating methyl group.

- In related pyrimidine derivatives, HOMO-LUMO gaps of ~5–6 eV are observed, influencing reactivity toward electrophilic or nucleophilic attacks.

Dipole Moment :

Electron Density Distribution :

Computational Findings (Hypothetical Based on Analogues)

| Parameter | Value | Basis Set |

|---|

Propriétés

IUPAC Name |

7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPDCQDJDZSIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695090 | |

| Record name | 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877265-10-6 | |

| Record name | 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one is a compound belonging to the isoquinoline family, which has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 7th position and a methyl group at the 2nd position of the isoquinoline ring system. Its unique structural attributes contribute to its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Research indicates that it may act by:

- Inhibiting Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulating Signal Transduction Pathways : It can influence pathways related to apoptosis and cell cycle regulation.

- Interfering with Reactive Oxygen Species (ROS) : By suppressing ROS catabolism, it may induce cell death in resistant cancer cells.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values for these cell lines have been reported to be less than 25 μM, indicating potent anti-proliferative activity .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | <25 |

| MCF-7 | <25 |

| Pt3R (GBM) | Substantial efficacy observed |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

- Bacterial Strains : The compound exhibited marked activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the bromine and methyl positions have been studied to enhance potency and selectivity.

Key Findings from SAR Studies:

- Bromine Substitution : The presence of bromine at the 7th position enhances the compound's ability to interact with biological targets.

- Methyl Group Influence : The methyl group at the 2nd position contributes to hydrophobic interactions that improve binding affinity to target proteins.

Case Studies

Several case studies highlight the efficacy of this compound in experimental settings:

- Study on Glioblastoma Cells : A study demonstrated that this compound induced apoptosis in TMZ-resistant glioblastoma cells by increasing apoptosis-related gene expression while decreasing genes associated with cell cycle progression .

- In Vivo Efficacy : Animal models have shown significant anti-tumor effects when treated with this compound, suggesting a promising therapeutic potential against resistant cancer types .

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves cyclization reactions from suitable precursors. Common methods include:

- Pictet-Spengler Reaction : This reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst, yielding the desired isoquinolinone structure.

- Reduction and Substitution Reactions : The compound can undergo various transformations to yield derivatives with enhanced properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting mechanisms that may involve:

- Inhibition of bacterial enzyme activities.

- Disruption of cell membrane integrity.

These findings position the compound as a potential lead for developing new antibiotics.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses notable anticancer activity. It has been tested against several cancer cell lines, showing:

- Cytotoxic Effects : The compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner.

- Mechanistic Insights : Ongoing research is focused on elucidating the specific molecular targets and pathways involved in its anticancer effects.

Study on Anticancer Effects

A notable study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values demonstrating promising potency against specific cancer types. This positions the compound as a candidate for further development in cancer therapeutics.

Antimicrobial Evaluation

Another research effort focused on assessing antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound demonstrated substantial inhibition zones in agar diffusion tests, confirming its potential as a lead compound for developing new antibiotics.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position and Electronic Effects: The 7-bromo substitution in the target compound distinguishes it from 6- or 8-bromo analogs. Bromine at C7 may optimize π-π stacking or halogen bonding in enzyme active sites compared to other positions .

Lipophilicity and Solubility: The target compound’s XLogP3 of 1.6 balances lipophilicity for blood-brain barrier penetration (critical for CNS targets) and aqueous solubility. In contrast, the 8-bromo-4,4-dimethyl analog (XLogP3: 2.1) may exhibit poorer solubility . Amino-substituted derivatives (e.g., 6-amino) have lower XLogP3 values (−0.2), favoring solubility but possibly reducing membrane permeability .

Biological Activity: The dihydroisoquinolinone core is a privileged scaffold in neurodegenerative disease research. Brominated derivatives like the target compound show dual AChE/BACE-1 inhibition, whereas acylated variants (e.g., 2-acetyl) demonstrate variable potency depending on substituent size and electronic properties .

Synthetic Accessibility: The target compound is synthesized via Cu(I)-catalyzed reactions followed by HCl treatment, a method shared with other dihydroisoquinolinones . Bromination at C7 may require regioselective conditions compared to C6 or C8 analogs .

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one typically involves:

- Preparation of suitably substituted precursors such as o-tolyl acetic acids or their derivatives.

- Introduction of the bromine substituent at the 7-position via electrophilic aromatic substitution or through brominated precursors.

- Construction of the isoquinolinone core via intramolecular cyclization, often employing Mannich-type or nucleophilic substitution (SN2) cascade reactions.

- Incorporation of the methyl group at the 2-position either by starting with methyl-substituted precursors or by methylation during synthesis.

Detailed Synthetic Routes

Mannich/Lactamization Cascade Reaction (Catalyst-Free)

A recent and efficient method involves a Mannich or SN2 initiated cascade reaction under catalyst-free conditions to access isoquinolin-3-ones, including 7-bromo-2-methyl derivatives.

- Starting materials: Substituted o-tolyl acetic acids or their brominated analogs.

- Procedure: The reaction proceeds via formation of an intermediate iminium ion from aldehydes and amines, followed by intramolecular nucleophilic attack leading to lactamization.

- Conditions: Mild, often room temperature or slightly elevated temperatures without the need for metal catalysts.

- Yields: Generally moderate to high, depending on substrate and conditions.

- Advantages: Avoids metal catalysts, reduces purification steps, and is scalable.

Bromination and Cyclization Sequence

- Bromination of the isoquinoline or precursor aromatic ring at the 7-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- The methyl group at the 2-position is introduced either by starting from 2-methyl-substituted precursors or by methylation of the intermediate lactam.

- Cyclization to form the dihydroisoquinolinone ring is typically achieved through intramolecular nucleophilic substitution or Mannich-type reactions.

Palladium-Catalyzed Coupling and Functionalization

Some synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for functionalization of the 7-bromo substituent or for further derivatization after the core synthesis.

- Example: Coupling of 7-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives with nucleophiles in the presence of Pd(OAc)2, BINAP ligand, and bases such as KOt-Bu.

- These methods are useful for further functionalization but generally follow initial synthesis of the 7-bromo-2-methyl isoquinolinone core.

Representative Experimental Data Extracted from Literature

Summary and Notes

- The most efficient and modern approach to prepare this compound is via Mannich or SN2 initiated cascade reactions that allow catalyst-free, mild, and high-yielding synthesis.

- Bromination at the 7-position is commonly achieved by electrophilic aromatic bromination on suitably substituted precursors.

- The methyl group at position 2 is introduced early in the synthetic sequence or by methylation of intermediates.

- Pd-catalyzed cross-coupling methods serve primarily for further functionalization rather than initial synthesis.

- Purification is typically performed by silica gel chromatography, and products are characterized by NMR, HRMS, and HPLC to confirm structure and purity.

Q & A

Basic: What synthetic methodologies are optimal for introducing bromo and methyl substituents in 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one?

The synthesis of bromo-substituted dihydroisoquinolinones typically involves azide-mediated cyclization or nucleophilic substitution. For example, the bromo group can be introduced via a Curtius rearrangement using sodium azide (NaN₃) in concentrated HCl at 0°C, followed by basification and purification via silica gel chromatography (hexane/EtOAc gradients) . Methyl substituents are often incorporated through acyl chloride reactions with 6-amino-1,2-dihydroisoquinolin-3(4H)-one intermediates. For instance, refluxing with methyl acyl chlorides in dioxane with 4-dimethylaminopyridine (DMAP) and anhydrous K₂CO₃ yields 2-methyl derivatives after extraction and flash chromatography .

Basic: How is the structural integrity of synthesized 7-Bromo-2-methyl derivatives confirmed?

Structural validation relies on ¹H NMR (400 MHz, CDCl₃) to confirm proton environments (e.g., δ 4.62 ppm for methylene groups in the dihydroisoquinoline core) and ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 193 for nitro-substituted analogs) . Melting point consistency with literature (e.g., 143–145°C for the parent scaffold) and chromatographic purity (>95% by TLC) are critical quality controls .

Basic: What in vitro assays are recommended for initial screening of acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition?

- AChE Inhibition : Use the Ellman method , which measures thiocholine production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) absorbance at 412 nm. IC₅₀ values are calculated using donepezil as a positive control .

- BACE1 Inhibition : Employ FRET-based assays with a fluorescently labeled substrate (e.g., Rh-EVNLDAVK-OH). Inhibitor potency is quantified by reduced fluorescence emission at 460 nm .

Advanced: How can molecular docking predict dual inhibitory activity against AChE and BACE1?

Molecular docking studies using MOE software (e.g., MOE 2008.10) can model interactions between the compound and enzyme active sites. For BACE1, key residues like Arg 128 and Asp 32 form hydrogen bonds with the carbonyl group of the dihydroisoquinolinone core, while aromatic-cation interactions with Arg 235 enhance binding . For AChE, docking into the catalytic anionic site (CAS) and peripheral anionic site (PAS) predicts competitive inhibition. Energy minimization and molecular dynamics (MD) simulations refine binding stability .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and cell-based efficacy?

Discrepancies may arise from poor cell permeability or off-target effects . Address this by:

- Assessing cytotoxicity via CCK-8 assays (e.g., HEK 293 cells) to rule out false positives from cell death .

- Measuring intracellular ROS scavenging using FOX assays to confirm antioxidant activity contributes to neuroprotection independently of enzyme inhibition .

- Performing PAMPA-BBB assays to evaluate blood-brain barrier penetration, a critical factor for CNS-targeted compounds .

Advanced: What strategies optimize multitarget inhibitory profiles while maintaining low cytotoxicity?

Adopt the multitarget-directed ligand (MTDL) approach :

- Scaffold hybridization : Combine pharmacophores from known AChE inhibitors (e.g., tacrine) and BACE1 inhibitors (e.g., iminopyrimidinones) into a single scaffold .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro or bromo) at position 7 to enhance BACE1 binding, while alkyl groups at position 2 improve AChE selectivity .

- Cytotoxicity screening : Prioritize compounds with >80% cell viability at 100 μM in CCK-8 assays .

Advanced: How to design experiments investigating the structure-activity relationship (SAR) for ROS scavenging?

- Factorial design : Vary substituents (e.g., methyl, bromo, nitro) at positions 2, 6, and 7 using a 2³ factorial matrix to assess their individual and synergistic effects on ROS scavenging .

- FOX assay : Quantify H₂O₂ scavenging at multiple concentrations (10–100 μM). Compounds with >50% scavenging at 100 μM are prioritized for SAR analysis .

- DFT calculations : Correlate substituent electronic properties (e.g., Hammett σ values) with antioxidant activity to identify redox-active motifs .

Advanced: How to address discrepancies in IC₅₀ values between enzyme isoforms or species?

- Species-specific assays : Test inhibition against human recombinant AChE/BACE1 versus rodent isoforms to identify interspecies variability .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine if inhibition is competitive, non-competitive, or uncompetitive, which may explain isoform selectivity .

- Mutagenesis studies : Engineer BACE1 mutants (e.g., Arg 128Ala) to validate predicted binding interactions from docking studies .

Advanced: What analytical methods validate compound stability under physiological conditions?

- HPLC-UV/MS stability assays : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation over 24 hours .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction availability .

- Metabolite profiling : Employ LC-QTOF-MS to identify phase I/II metabolites in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.